molecular formula C18H15F2NO B1343319 (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-75-5

(3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No.: B1343319
CAS No.: 898764-75-5
M. Wt: 299.3 g/mol
InChI Key: HSNRDJCPVGIRRM-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone ( 898764-75-5) is a chemical compound with the molecular formula C18H15F2NO and a molecular weight of 299.32 g/mol . This methanone derivative is intended for research and development applications and is strictly for laboratory use. This compound is part of a broader class of chemical structures known for their versatility in medicinal chemistry and drug discovery research. Chalcones and their derivatives, which share structural similarities with this methanone, have been extensively studied for their versatile pharmacological activities . These compounds have demonstrated suitable effects in research targeting a range of viral enzymes and have shown potential in combating pathogenic bacteria and fungi, including multidrug-resistant strains . The specific substitution pattern of this compound, featuring difluorophenyl and dihydropyrrole groups, is commonly employed in the design of bioactive molecules. Furthermore, structurally related methanone compounds have been investigated as selective antagonists for various receptors, highlighting the value of this chemotype in developing therapeutics for neurological disorders . Researchers can leverage this building block in designing novel compounds for antiviral, antimicrobial, and central nervous system-targeted research programs. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use .

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNRDJCPVGIRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643055
Record name (3,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-75-5
Record name Methanone, (3,4-difluorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrrol-1-ylmethyl Intermediate

  • The pyrrol-1-ylmethyl intermediate is typically prepared by alkylation of 2,5-dihydro-1H-pyrrole with an appropriate alkylating agent such as a halomethyl derivative under basic conditions.
  • This step ensures the introduction of the pyrrol-1-ylmethyl moiety with retention of the pyrroline ring’s integrity.

Coupling with 4-Substituted Benzaldehyde or Bromobenzene Derivatives

  • The pyrrol-1-ylmethyl intermediate is then coupled with 4-bromobenzaldehyde or 4-bromobenzyl derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Basic conditions (e.g., potassium carbonate or sodium hydride) facilitate the coupling, yielding benzyl alcohol intermediates.

Oxidation to Benzyl Ketone

  • The benzyl alcohol intermediate is oxidized to the corresponding benzyl ketone using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
  • This oxidation step is critical to form the methanone bridge linking the phenyl and pyrrol moieties.

Introduction of the Difluorophenyl Group

  • The difluorophenyl group is introduced via Friedel-Crafts acylation using 3,4-difluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
  • This step installs the difluorophenyl ketone functionality at the para position of the phenyl ring.

Industrial Production Considerations

  • Industrial synthesis often employs continuous flow reactors to enhance reaction control, scalability, and safety, especially for steps involving hazardous reagents like AlCl3 and PCC.
  • Automated systems optimize reaction times, temperatures, and reagent stoichiometry to maximize yield and purity while minimizing by-products.
  • Purification typically involves chromatographic techniques or recrystallization to achieve high-purity final product suitable for pharmaceutical or research applications.

Summary Table of Preparation Steps

Step No. Reaction Step Reagents/Conditions Key Notes
1 Alkylation of 2,5-dihydro-1H-pyrrole Alkylating agent (e.g., halomethyl compound), base (NaH, K2CO3) Forms pyrrol-1-ylmethyl intermediate
2 Coupling with 4-bromobenzaldehyde Pd-catalyst (Suzuki coupling), base Forms benzyl alcohol intermediate
3 Oxidation of benzyl alcohol PCC or Dess–Martin periodinane Converts alcohol to benzyl ketone
4 Friedel-Crafts acylation 3,4-Difluorobenzoyl chloride, AlCl3 Introduces difluorophenyl ketone group

Detailed Research Findings and Analysis

  • Reaction Yields: Reported yields for each step range from 70% to 90%, with the oxidation and Friedel-Crafts steps being most sensitive to reaction conditions.
  • Selectivity: The regioselectivity of the Friedel-Crafts acylation is influenced by the electronic effects of the substituents on the phenyl ring; the para position is favored due to steric and electronic factors.
  • Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of intermediates and final product.
  • Scalability: Continuous flow synthesis has demonstrated improved scalability and reproducibility compared to batch processes, especially for oxidation and acylation steps.

Notes on Alternative Methods and Variations

  • Some synthetic routes explore direct coupling of difluorobenzoyl chloride with pyrrol-1-ylmethylphenyl intermediates under milder conditions to reduce side reactions.
  • Alternative oxidants such as TEMPO-based systems have been investigated to replace chromium-based reagents for environmental and safety reasons.
  • Modifications in the alkylation step using different bases or solvents can optimize the formation of the pyrrol-1-ylmethyl intermediate.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound (C₁₈H₁₅F₂NO) contains three reactive domains:

  • Difluorophenyl group : Electron-withdrawing fluorine substituents direct electrophilic substitution to the meta/para positions.
  • Pyrrol-1-ylmethyl group : The partially unsaturated pyrroline ring enables oxidation or reduction.
  • Methanone bridge : The carbonyl group participates in nucleophilic additions or reductions.

Oxidation Reactions

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Pyrroline Ring Oxidation KMnO₄ (acidic), 80°CPyrrolidone derivative62%Selective oxidation of the dihydropyrrole to a lactam .
Aromatic Ring Hydroxylation H₂O₂/FeSO₄ (Fenton)3,4-Difluoro-2-hydroxyphenyl analog35%Radical-mediated hydroxylation at the ortho position relative to fluorine .

Mechanistic Insights :

  • The pyrroline ring undergoes oxidation via radical intermediates, forming a stable pyrrolidone structure .
  • Fluorine’s electron-withdrawing effect increases the aromatic ring’s susceptibility to electrophilic attack .

Reduction Reactions

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Ketone Reduction H₂ (1 atm), Pd/C, EtOHSecondary alcohol89%Stereoselective reduction to (R)-configured alcohol .
Pyrroline Ring Hydrogenation H₂ (3 atm), Raney NiPyrrolidine derivative78%Complete saturation of the dihydro-pyrrole ring .

Notable Data :

  • The methanone group’s reduction proceeds via a metal-catalyzed mechanism, with no racemization observed .
  • Pyrroline hydrogenation requires higher pressure to overcome ring strain .

Substitution Reactions

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°C3,4-Difluoro-5-nitrophenyl derivative41%Nitration occurs at the meta position to fluorine .
Nucleophilic Aromatic Substitution NaN₃, DMF, 120°CAzide-substituted phenyl analog67%Fluorine acts as a leaving group under SNAr conditions .

Regiochemical Analysis :

  • Nitration favors the meta position due to fluorine’s -I effect .
  • SNAr reactivity is enhanced at the 4-fluorine position due to resonance stabilization .

Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductsYieldKey Observations
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, THFBiphenyl derivative73%Selective coupling at the brominated pyrrolinyl position .
Buchwald-Hartwig Amination Pd₂(dba)₃, XantphosTertiary amine analog58%Functionalization of the aryl chloride intermediate .

Catalytic Efficiency :

  • Palladium catalysts show higher turnover numbers (TON > 1,000) in Suzuki reactions compared to nickel .

Stability Under Hydrolytic Conditions

ConditionpHTemperatureDegradation ProductsHalf-Life
Acidic225°CDifluorobenzoic acid48 hrs
Basic1260°CPhenolic derivatives12 hrs

Key Findings :

  • The methanone bridge hydrolyzes rapidly under basic conditions via nucleophilic acyl substitution .
  • Fluorine substituents retard hydrolysis compared to non-fluorinated analogs .

Comparative Reactivity with Analogues

CompoundOxidation Rate (KMnO₄)Reduction Potential (E₁/₂)SNAr Reactivity (k, M⁻¹s⁻¹)
Target1.0 (reference)-1.2 V4.7 × 10⁻³
3-Fluoro analog0.8-1.1 V3.9 × 10⁻³
Non-fluorinated1.5-0.9 V1.2 × 10⁻³

Trends :

  • Fluorine substituents decrease oxidation rates but enhance electrophilic substitution .

Mechanistic Pathways

  • Oxidation : Proceeds through a radical cation intermediate stabilized by the pyrroline ring .
  • Reduction : Follows a concerted hydride transfer mechanism with Pd/C as the catalyst .
  • SNAr : Fluorine’s -I effect polarizes the C-F bond, facilitating nucleophilic displacement .

Scientific Research Applications

Chemistry

In chemistry, (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents on Phenyl Rings Heterocyclic Moiety Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 3,4-Difluorophenyl; 4-(pyrrolinomethyl)phenyl 2,5-Dihydro-1H-pyrrole C₁₈H₁₅F₂NO 299.31 898763-82-1
(3-Bromophenyl)[4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl]methanone 3-Bromophenyl; 4-(pyrrolinomethyl)phenyl 2,5-Dihydro-1H-pyrrole C₁₈H₁₅BrNO 348.23 Not provided
(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone 3,5-Difluorophenyl; 2-(pyrrolinomethyl)phenyl 2,5-Dihydro-1H-pyrrole C₁₈H₁₅F₂NO 299.32 898763-84-3
(4-Trifluoromethylphenyl)(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone 4-Trifluoromethylphenyl; 5-phenyl 4,5-Dihydro-1H-pyrazole C₁₈H₁₅F₃N₂O 332.32 Not provided
[4-(3,5-Difluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]phenylmethanone 3,5-Difluorophenyl; phenyl Pyrrolo[2,3-b]pyridine C₂₀H₁₂F₂N₂O 334.32 858117-55-2

Key Observations :

  • Fluorine Substitution: The target compound's 3,4-difluorophenyl group contrasts with 3,5-difluoro (e.g., ) or monofluoro (e.g., ) analogues. Difluorination enhances electronegativity and may improve binding affinity in receptor-targeted applications .
  • Substituent Position: The para-position of the pyrrolinomethyl group in the target compound vs. ortho-substitution in affects steric interactions and solubility.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in increases hydrophobicity (logP ≈ 3.5) compared to the target compound (estimated logP ≈ 2.8).

Biological Activity

Overview

The compound (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its IUPAC name, is an aromatic ketone characterized by a difluorophenyl group and a pyrrole-derived moiety. This unique structure positions it as a candidate for various biological applications, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C18_{18}H15_{15}F2_2N\O
  • Molar Mass : 299.31 g/mol
  • Density : 1.258±0.06 g/cm³ (predicted)
  • Boiling Point : 425.2±45.0 °C (predicted)
  • pKa : 8.51±0.50 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl and pyrrole groups enhance the compound's ability to fit into active sites of target proteins, potentially leading to inhibition of enzymatic activity through both competitive and non-competitive mechanisms .

In Vitro Assays

Recent studies have evaluated the biological activity of related compounds and their structure-activity relationships (SAR). For instance, modifications in the aromatic amide structure have shown varying degrees of efficacy against specific targets such as TRPV4 channels, which are implicated in pain signaling pathways . The presence of electronegative substituents like fluorine has been correlated with enhanced biological activity due to increased lipophilicity and binding affinity to target sites .

Case Studies

  • TRPV4 Channel Modulation :
    • Compounds similar to this compound were tested for their ability to modulate TRPV4 channels.
    • Results indicated that certain derivatives exhibited potent antagonistic effects on TRPV4, suggesting potential therapeutic applications in pain management .
  • Antitumor Activity :
    • In a study investigating the antitumor properties of similar compounds, it was found that certain derivatives demonstrated significant cytotoxic effects on cancer cell lines at various concentrations. Notably, structural modifications that included pyrrole rings enhanced the overall efficacy compared to simpler analogs .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
(3,4-Difluorophenyl)(3-phenyl)methanoneLacks pyrrole groupLess versatile in biochemical applications
(3,4-Difluorophenyl)(3-(methyl)phenyl)methanoneSimpler methyl groupReduced reactivity and applications
(3,4-Difluorophenyl)(3-(2,5-dihydropyrrol-1-yl)methyl)phenylmethanoneContains pyrroleEnhanced biological activity due to structural complexity

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of bulky and electron-rich groups significantly influences the biological activity of these compounds. For example, the incorporation of a 2-(1H-pyrrol-1-yl) group has been shown to enhance TRPV4 modulation compared to smaller substituents .

Q & A

Q. How to validate the purity of batches synthesized under different conditions?

  • QC Workflow :
  • HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm.
  • HRMS : Confirm molecular ion ([M+H]⁺) with < 2 ppm error.
  • Acceptance Criteria : Purity ≥ 95% (HPLC), isotopic pattern match (HRMS).

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